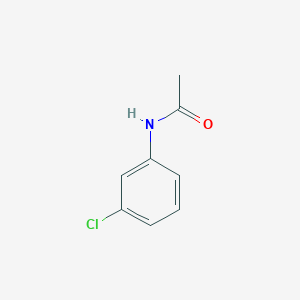












|
REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[CH:3](O)[OH:4].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].Cl.NO>O.Cl>[CH3:2][C:3]([NH:19][C:18]1[CH:20]=[CH:21][CH:22]=[C:16]([Cl:15])[CH:17]=1)=[O:4] |f:1.2.3,5.6|
|


|
Name
|
|
|
Quantity
|
245 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.55 kg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
171 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
117.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
295 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension is heated to 100°
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2 liters of ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
|
Type
|
CUSTOM
|
|
Details
|
the solid residue air dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)NC1=CC(=CC=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |